molecular formula C5H8N4 B1419722 2-Hydrazono-5-methyl-1,2-dihydropyrimidine CAS No. 33592-41-5

2-Hydrazono-5-methyl-1,2-dihydropyrimidine

Cat. No.: B1419722
CAS No.: 33592-41-5
M. Wt: 124.14 g/mol
InChI Key: NKHHWFFXJFZUTB-UHFFFAOYSA-N
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Description

2-Hydrazono-5-methyl-1,2-dihydropyrimidine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

2-Hydrazinyl-5-methylpyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, notably 1, 2, 4-triazolopyrimidofuroquinazolin-5-one derivatives, have demonstrated efficient antimicrobial activities, showing effectiveness against a variety of bacteria (Gram-positive and Gram-negative) and fungi, outperforming standard drugs like cefotaxime sodium and nystatin in some cases (Abu‐Hashem et al., 2020).

Antimalarial Activity

Some 2-(2-hydrazinyl)thiazole derivatives, closely related to 2-hydrazinyl-5-methylpyrimidine, have been identified for their potential in antimalarial treatments. These compounds have been characterized and their inhibitory potentials against plasmodium falciparum were evaluated, revealing significant antimalarial activity with promising IC50 values. The mechanism of action was explored through docking studies, suggesting the interaction with trans-2-enoyl acyl carrier protein reductase of P. falciparum (Makam et al., 2014).

Biocidal Agents

Novel pyrimido[2,1-c][1,2,4]triazine derivatives synthesized from 2-hydrazinyl-1-methylpyrimidine and 2-hydrazinopyrimidine showed promising results as biocidal agents. The compounds were tested for their antimicrobial properties, with some demonstrating highly biocidal effects, highlighting their potential use in this field (El‐mahdy & Abdel-Rahman, 2011).

Corrosion Inhibition

A derivative of the hydrazide family, closely related to 2-hydrazinyl-5-methylpyrimidine, was synthesized and used as a corrosion inhibitor for mild steel in acidic solutions. The study of mild steel corrosion inhibition in different acid solutions demonstrated the compound's effectiveness, revealing strong adsorption and inhibition efficiency, thus suggesting its potential application in corrosion prevention (Abdallah et al., 2016).

Biochemical Analysis

Biochemical Properties

2-Hydrazinyl-5-methylpyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the protein structure and modulate its activity. Additionally, 2-Hydrazinyl-5-methylpyrimidine can act as a ligand, binding to specific receptors and triggering downstream signaling pathways .

Cellular Effects

The effects of 2-Hydrazinyl-5-methylpyrimidine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Hydrazinyl-5-methylpyrimidine can induce apoptosis by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates. Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Hydrazinyl-5-methylpyrimidine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding often involves specific interactions, such as hydrogen bonding and hydrophobic interactions. Additionally, 2-Hydrazinyl-5-methylpyrimidine can inhibit or activate enzymes by interacting with their active sites, leading to changes in the catalytic activity. The compound also influences gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2-Hydrazinyl-5-methylpyrimidine can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation are influenced by various factors, such as temperature, pH, and the presence of other chemicals. Over time, 2-Hydrazinyl-5-methylpyrimidine may undergo chemical transformations that affect its activity and function. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Hydrazinyl-5-methylpyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

2-Hydrazinyl-5-methylpyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of key metabolites and the overall metabolic flux. For instance, the compound may inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA and RNA synthesis. Additionally, 2-Hydrazinyl-5-methylpyrimidine can affect the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway .

Transport and Distribution

The transport and distribution of 2-Hydrazinyl-5-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 2-Hydrazinyl-5-methylpyrimidine within cells can influence its activity and function, as it may interact with different biomolecules in various cellular environments .

Subcellular Localization

The subcellular localization of 2-Hydrazinyl-5-methylpyrimidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, 2-Hydrazinyl-5-methylpyrimidine may accumulate in the cytoplasm, where it can modulate metabolic pathways and signaling cascades .

Properties

IUPAC Name

(5-methylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-7-5(9-6)8-3-4/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHHWFFXJFZUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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